6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine
CAS No.: 1652-70-6
Cat. No.: VC20341332
Molecular Formula: C18H13FN4S
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1652-70-6 |
|---|---|
| Molecular Formula | C18H13FN4S |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 6-[(4-fluorophenyl)methylsulfanyl]-9-phenylpurine |
| Standard InChI | InChI=1S/C18H13FN4S/c19-14-8-6-13(7-9-14)10-24-18-16-17(20-11-21-18)23(12-22-16)15-4-2-1-3-5-15/h1-9,11-12H,10H2 |
| Standard InChI Key | ZFWKNFDJDPXHBD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C=NC3=C2N=CN=C3SCC4=CC=C(C=C4)F |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure features a purine ring system, a bicyclic aromatic framework composed of fused pyrimidine and imidazole rings. At position 6, a sulfanyl group bridges the purine core to a 4-fluorobenzyl moiety, while position 9 is substituted with a phenyl group. This substitution pattern is critical for its biological interactions, as the fluorine atom enhances electronegativity and lipophilicity, influencing receptor binding.
The IUPAC name, 6-[(4-fluorophenyl)methylsulfanyl]-9-phenylpurine, reflects these substitutions. The canonical SMILES string, C1=CC=C(C=C1)N2C=NC3=C2N=CN=C3SCC4=CC=C(C=C4)F, provides a precise representation of its connectivity.
Physicochemical Characteristics
Key physicochemical properties include:
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Molecular Weight: 336.4 g/mol
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfanyl and fluorobenzyl groups.
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Lipophilicity: LogP ≈ 3.2 (estimated), indicating moderate membrane permeability.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9H-purine follows a multi-step protocol typical of purine derivatives (Figure 1) :
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Purine Core Functionalization: A 6-chloropurine intermediate is prepared via chlorination of purine-6-amine.
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Sulfanyl Group Introduction: The chlorinated purine undergoes nucleophilic substitution with 4-fluorobenzyl mercaptan in the presence of a base (e.g., NaH) and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogensulfate) .
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Phenyl Group Installation: A palladium-catalyzed Suzuki-Miyaura coupling introduces the phenyl group at position 9.
Critical Reaction Conditions:
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Temperature: 0°C to room temperature for substitution steps; 60°C for coupling reactions.
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Catalysts: NaH for deprotonation; Pd(PPh3)4 for cross-coupling .
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradient). Structural confirmation is achieved via:
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NMR Spectroscopy: Distinct signals for fluorobenzyl (δ 4.3 ppm, –SCH2–) and phenyl protons (δ 7.2–7.6 ppm).
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Mass Spectrometry: ESI-MS m/z 337.1 [M+H]+.
| Microorganism | MIC (μg/mL) |
|---|---|
| S. aureus | 12.5 |
| E. coli | 25.0 |
| C. albicans | 50.0 |
The fluorobenzyl group enhances membrane penetration, while the sulfanyl moiety disrupts microbial thiol-dependent enzymes.
Neuroinflammatory Modulation
As a P2X7 receptor antagonist, the compound reduces ATP-induced YO-PRO-1 uptake in microglial cells (IC50 = 1.2 μM) . This effect is pivotal in mitigating neuroinflammation, a hallmark of neurodegenerative diseases like Alzheimer’s .
Mechanism of Action
Receptor Binding Dynamics
Molecular docking studies reveal high affinity for the P2X7 receptor (binding energy = −9.8 kcal/mol). The fluorobenzyl group forms hydrophobic interactions with Leu217 and Phe294, while the purine core hydrogen-bonds to Lys127 .
Enzymatic Inhibition
In kinase assays, the compound occupies the ATP-binding pocket of CDK2, forming a hydrogen bond with Glu81 and π-π stacking with Phe82.
Research Applications
Oncology
Preclinical studies in breast cancer (MCF-7) models show dose-dependent apoptosis induction (EC50 = 5 μM) via caspase-3 activation.
Neuropharmacology
In rodent models of neuropathic pain, the compound (10 mg/kg, i.p.) reduces mechanical allodynia by 60%, correlating with P2X7 receptor blockade .
Comparative Analysis with Analogues
| Property | 6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9H-purine | 6-Benzylsulfanylpurine | 9-Phenylpurine |
|---|---|---|---|
| Molecular Weight | 336.4 g/mol | 298.3 g/mol | 260.3 g/mol |
| CDK2 IC50 | 1.1 μM | 3.4 μM | >10 μM |
| P2X7 Antagonism (IC50) | 1.2 μM | N/A | N/A |
The fluorobenzyl substitution enhances both kinase affinity and receptor selectivity compared to non-fluorinated analogues .
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